tert-Butyl 2-amino-2-(pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC13625786
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | tert-butyl 2-amino-2-pyridin-2-ylacetate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3 |
| Standard InChI Key | QKGGNWIELBOAGY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |
Introduction
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound classified as a functionalized amino acid derivative. Its structure features a tert-butyl ester group attached to a glycine backbone, with the amino group substituted by a pyridin-2-yl moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential applications in drug design, catalysis, and as an intermediate in the synthesis of biologically active molecules.
Synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate
The compound is typically synthesized through multi-step organic reactions involving:
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Preparation of Glycine Derivative: Starting with glycine or its protected derivatives, the amino group is functionalized with a pyridin-2-yl substituent.
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Esterification Reaction: The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
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Purification: The crude product is purified through recrystallization or chromatography to achieve high purity.
Medicinal Chemistry
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate serves as a precursor for synthesizing bioactive molecules, particularly those targeting enzymatic pathways or receptor sites. Its pyridine moiety often facilitates interactions with biological targets.
Catalysis
The compound can act as a ligand in organometallic catalysis due to its nitrogen-donor pyridine ring, enabling the formation of stable complexes with transition metals.
Functional Material Synthesis
It is used as an intermediate in designing polymers or materials with specific electronic or optical properties.
Analytical Characterization
The characterization of tert-butyl 2-amino-2-(pyridin-2-yl)acetate involves several analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms molecular structure through proton (^1H) and carbon (^13C) signals |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern |
| IR Spectroscopy | Identifies functional groups (e.g., ester C=O stretch, NH vibrations) |
| Elemental Analysis | Verifies empirical formula |
Safety and Handling
While no extensive toxicological data is available for this compound, standard precautions for handling organic chemicals should be followed:
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Use personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
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Store in a cool, dry place away from incompatible substances such as strong acids or bases.
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